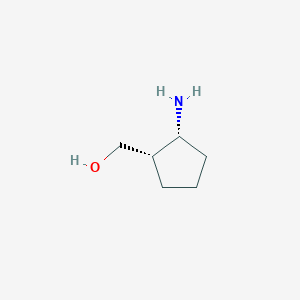
((1S,2R)-2-Aminocyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,2R)-2-Aminocyclopentyl)methanol: is an organic compound with the molecular formula C6H13NO It is a cyclopentane derivative with an amino group and a hydroxyl group attached to adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-Aminocyclopentyl)methanol typically involves the cyclization of cyclopentene derivatives followed by functional group modifications. One common method starts with cyclopentene, which undergoes a series of reactions including epoxidation, ring-opening, and amination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ((1S,2R)-2-Aminocyclopentyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce various amine derivatives.
- Substitution reactions can lead to the formation of different substituted cyclopentane derivatives .
Applications De Recherche Scientifique
((1S,2R)-2-Aminocyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products
Mécanisme D'action
The mechanism of action of ((1S,2R)-2-Aminocyclopentyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
- cis-(2-Amino-2-methyl-cyclopentyl)-methanol
- cis-(6-Amino-cyclohex-3-enyl)-methanol
- cis-2-Aminomethyl-cyclohexanol
Comparison:
- cis-(2-Amino-2-methyl-cyclopentyl)-methanol: Similar structure but with a methyl group, which may affect its reactivity and biological activity .
- cis-(6-Amino-cyclohex-3-enyl)-methanol: Contains a cyclohexane ring, which can influence its chemical properties and applications .
- cis-2-Aminomethyl-cyclohexanol: Another cyclohexane derivative with different functional groups, leading to varied uses in research and industry .
((1S,2R)-2-Aminocyclopentyl)methanol stands out due to its unique combination of functional groups and its potential for diverse applications in multiple fields.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
[(1S,2R)-2-aminocyclopentyl]methanol |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |
Clé InChI |
JFLVVCGMJYMWML-PHDIDXHHSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](C1)N)CO |
SMILES canonique |
C1CC(C(C1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















